REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=O.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].[F:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[S:28][CH:29]=[CH:30][CH:31]=2)=[CH:23][CH:22]=1.C[SiH2]O[Si](C)(C)C>C(Cl)Cl.O.C(#N)C>[F:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[S:28][C:29]([CH2:7][C:6]3[CH:10]=[C:2]([I:1])[CH:3]=[CH:4][C:5]=3[CH3:11])=[CH:30][CH:31]=2)=[CH:25][CH:26]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
131.6 g
|
Type
|
reactant
|
Smiles
|
C[SiH2]O[Si](C)(C)C
|
Name
|
|
Quantity
|
91.7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)O)C1)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
the resulting heterogeneous mixture stirred at 22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed slowly
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature (over which time the mixture
|
Type
|
STIRRING
|
Details
|
then stirred for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2° C
|
Type
|
STIRRING
|
Details
|
was then stirred for 15 min at 2° C
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
to rise during addition to 20° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 20° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was slowly warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature (42° C.)
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 22° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hrs
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred strongly for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (70 ml, 0.2 L/mol)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1SC(=CC1)CC1=C(C=CC(=C1)I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |